

Reference Standards for 3-[2-(1-Piperazinyl)ethyl]phenol Quality Control

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Compound of Interest

Compound Name: 3-[2-(1-Piperazinyl)ethyl]phenol

Cat. No.: B15324896

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Content Type: Technical Comparison & Validation Guide Target Audience: Senior Analytical Scientists, QC Managers, and Drug Development Researchers

Executive Summary & Strategic Context

3-[2-(1-Piperazinyl)ethyl]phenol (SMILES: Oc1cccc(CCN2CCNCC2)c1) represents a structural motif common in the synthesis of atypical antipsychotics and serotonin modulators (e.g., Aripiprazole analogs, Urapidil derivatives). In the context of pharmaceutical Quality Control (QC), this compound serves two distinct roles:

- **Key Starting Material (KSM):** A building block requiring high assay purity to ensure yield and prevent carryover.
- **Impurity Reference Standard:** Used to quantify specific process-related impurities (e.g., "ethyl-linker" analogs) in final drug substances.

The integrity of your analytical data depends entirely on the quality of the reference standard used. This guide compares the three tiers of standards available and provides a self-validating protocol for their qualification.

Comparative Analysis of Reference Standard Tiers

Selecting the correct standard grade is a balance of regulatory requirement (risk) and cost.

Feature	Primary Reference Standard (CRS)	Secondary Reference Standard	In-House / Working Standard
Source	Pharmacopeia (USP/EP) or Metrology Institute	Accredited Commercial Vendor (e.g., LGC, Sigma, Toronto Research)	Synthesized internally or purified from bulk
Traceability	Absolute (SI Units via qNMR/Mass Balance)	Traceable to Primary CRS	Traceable to Primary/Secondary
Certification	COA with Uncertainty Budget	COA with Purity & ID	Internal COA
Use Case	Dispute resolution, Method Validation	Routine QC, Release Testing	Routine In-process Control (IPC)
Cost/mg	(High)	(Moderate)	\$ (Low)
Recertification	Not required (Single use)	Annual	6-Month Cycle

Expert Insight: For **3-[2-(1-Piperazinyl)ethyl]phenol**, a dedicated Pharmacopeial CRS is often unavailable. Therefore, the industry standard is to procure a Certified Reference Material (CRM) from an ISO 17034 accredited supplier or fully characterize an In-House Primary Standard using the protocol below.

Technical Qualification Protocol (Self-Validating System)

To establish an In-House Reference Standard for this compound, you must establish Identity, Purity, and Potency.

Phase A: Structural Identification (The "Fingerprint")

- 1H-NMR (400 MHz, DMSO-d6):
 - Diagnostic Signals: Look for the phenolic protons (aromatic region 6.5–7.2 ppm) and the distinct triplets of the ethyl linker (~2.5–2.8 ppm). The piperazine ring protons typically appear as broad multiplets at 2.4–2.9 ppm.
- FT-IR (ATR):
 - Key Bands: Phenolic O-H stretch (~3300 cm⁻¹, broad), Aromatic C=C (1580–1600 cm⁻¹), and C-N aliphatic stretch (1000–1200 cm⁻¹).
- Mass Spectrometry (ESI+):
 - Target: [M+H]⁺ = 207.15 Da.

Phase B: Purity & Assay (The "Quantification")

- Chromatographic Purity (HPLC-UV): Determines organic impurities.
- Residual Solvents (GC-HS): Quantifies volatile entrapments.
- Water Content (Karl Fischer): Quantifies moisture.
- Inorganic Ash (ROI): Quantifies salts/metals.

Calculation of Potency (Mass Balance Equation):

Experimental Methodologies

Experiment 1: HPLC-UV Purity Profiling

Objective: Separate the main peak from potential synthesis by-products (e.g., unreacted piperazine, bis-alkylated phenols).

- Column: C18 End-capped (e.g., Waters XBridge C18), 150 x 4.6 mm, 3.5 μm.
- Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 9.5 (Basic pH is critical for piperazine peak shape).

- Mobile Phase B: Acetonitrile.[1]
- Gradient: 5% B to 90% B over 20 minutes.
- Flow Rate: 1.0 mL/min.[1][2]
- Detection: UV @ 210 nm (piperazine backbone) and 270 nm (phenol ring).
- Temperature: 30°C.

Data Acceptance Criteria:

- Tailing Factor (T): $0.8 < T < 1.5$.
- Resolution (Rs): > 2.0 between main peak and nearest impurity.
- % RSD (n=6 injections): $< 1.0\%$.

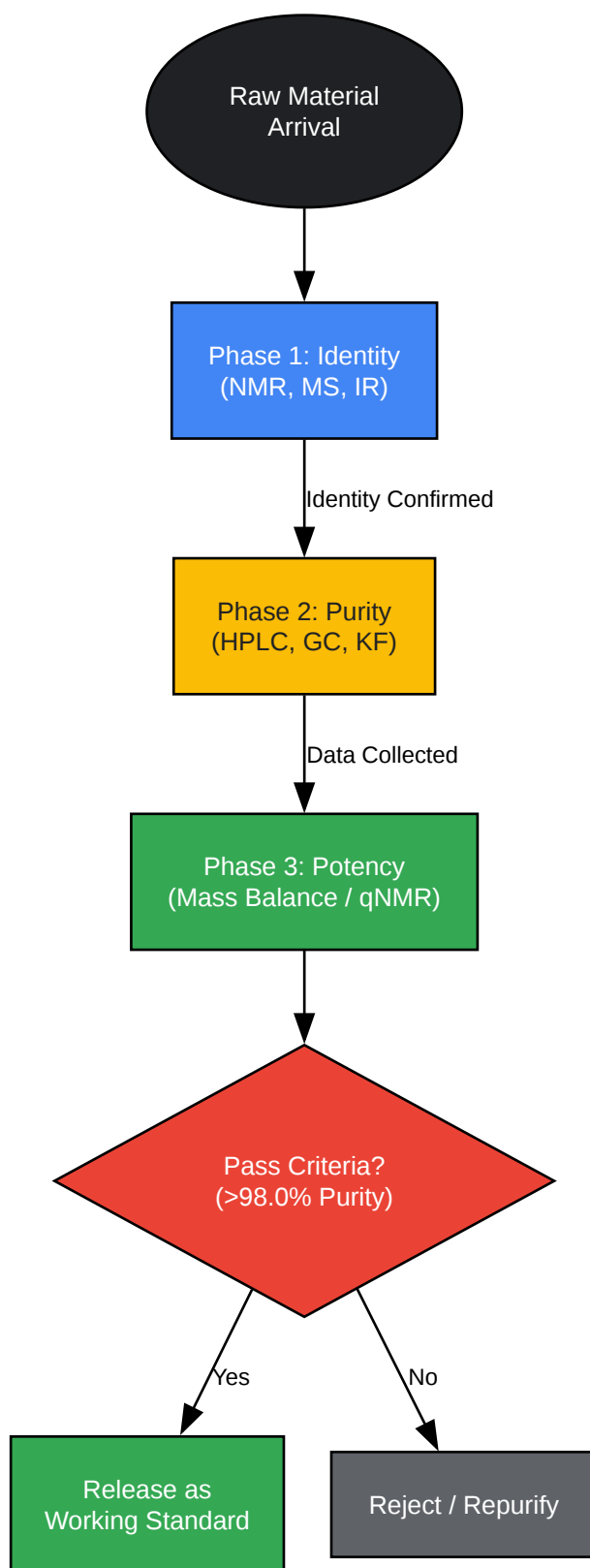
Experiment 2: Assay by Potentiometric Titration

Objective: Direct measurement of the basic nitrogen content.

- Dissolve 150 mg of standard (dried) in 50 mL of Glacial Acetic Acid.
- Add 5 mL of Acetic Anhydride (to acetylate the phenol and remove potential interference).
- Titrate with 0.1 N Perchloric Acid () in acetic acid.
- Determine endpoint potentiometrically.
 - Note: The piperazine ring contains two nitrogens; depending on pKa, you may see two inflection points. Use the first clear inflection for calculation if stoichiometric validation confirms 1:1 equivalence.

Qualification Workflow Visualization

The following diagram illustrates the decision matrix and workflow for qualifying a new lot of reference standard.



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Figure 1: Logical workflow for the qualification of **3-[2-(1-Piperazinyl)ethyl]phenol** reference standards, ensuring traceability and data integrity.

Comparative Performance Data (Representative)

The table below summarizes typical performance metrics when comparing a Commercial Secondary Standard against a Crude In-House Synthesis.

Parameter	Commercial Secondary Std (Certified)	Crude In-House Material (Pre-Purification)	Impact on QC
HPLC Purity	99.8%	94.2%	Crude material causes ghost peaks in impurity profiling.
Water Content	0.2%	3.5% (Hygroscopic)	High water content skews assay results if not corrected.
Residual Solvents	< 500 ppm	> 5000 ppm (EtOAc/MeOH)	Interferes with GC-HS analysis of final drug.
Assay (As Is)	99.6%	90.5%	Using crude material as a standard leads to ~10% overestimation of drug potency.

Recommendations & Conclusion

For rigorous Quality Control of **3-[2-(1-Piperazinyl)ethyl]phenol**:

- Primary Choice: Purchase an ISO 17034 Certified Reference Material if available. This transfers the liability of characterization to the vendor.
- Alternative: If a CRM is unavailable, synthesize a high-purity batch (>5g), perform full characterization (NMR, MS, HPLC, KF, ROI), and store it in aliquots at -20°C under argon.

This "Gold Standard" batch should be used only to qualify routine Working Standards.

- Critical Control Point: This compound contains a secondary amine and a phenol. It is prone to oxidation (browning) and carbamate formation (CO₂ absorption). Always store under inert gas.

References

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